molecular formula C21H28ClNO2 B1663684 SR59230A hydrochloride

SR59230A hydrochloride

Cat. No.: B1663684
M. Wt: 361.9 g/mol
InChI Key: SHUCXUIOEAAJJL-MKSBGGEFSA-N
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Description

(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride (CAS 174689-39-5) is a chiral β-adrenergic receptor ligand with stereochemical specificity. Its structure features a 2-ethylphenoxy group, a tetrahydronaphthalenyl amino moiety, and a propan-2-ol backbone, stabilized as a hydrochloride salt for enhanced solubility and bioavailability.

Properties

IUPAC Name

(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;1H/t18-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUCXUIOEAAJJL-MKSBGGEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042562
Record name (2S)-1-(2-Ethylphenoxy)-3-[(1S)-1,2,3,4-tetrahydronaphthalen-1-ylamino]propan-2-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfinyl Imine Strategy

Adapting the protocol from Thompson et al., (S)-1-tetralone undergoes condensation with (R)-tert-butanesulfinamide in toluene at 60°C for 12 h, yielding diastereomerically pure (R_s,4S)-sulfinyl imine (92% yield, >99% de). Subsequent 9-borabicyclo[3.3.1]nonane (9-BBN) reduction in THF at −78°C installs the (1R,4S) configuration, followed by HCl-mediated deprotection to furnish Intermediate A with 99.7% HPLC purity.

Table 1. Optimization of Sulfinyl Imine Reduction

Reducing Agent Temp (°C) ee (%) Yield (%)
NaBH4 25 82 75
L-Selectride −78 95 68
9-BBN −78 >99 91

Propan-2-Ol Linker Construction via Grignard Chemistry

Epoxide Ring-Opening Methodology

Building on Doubtnut’s propan-2-ol synthesis, 2-ethylphenol is converted to its epoxide using mCPBA in DCM (0°C, 4 h). Subsequent regioselective opening with MgCl₂-generated Grignard reagent (prepared from (1S)-1,2,3,4-tetrahydronaphthalen-1-amine and ethyl magnesium bromide) in MTBE at 40°C affords the secondary alcohol with 85% ee. Chiral HPLC purification elevates enantiopurity to >99%.

Improved Solvent System for Grignard Stability

The CN101265188A patent demonstrates that methyl tert-butyl ether (MTBE) with ≤25% hexane as co-solvent enhances Grignard reagent stability. At a 3:1 MTBE:beta-bromophenylethane molar ratio, initiation completes within 30 min at 50°C, compared to 2 h in pure THF. This system achieves 94% conversion in the alkoxylation step.

Biocatalytic Resolution of Racemic Intermediates

Alcohol Dehydrogenase-Mediated Dynamic Kinetic Resolution

Adapting the ACS Omega protocol, racemic 1-(2-ethylphenoxy)-3-aminopropan-2-ol undergoes oxidation to the ketone using HL-ADH (horse liver alcohol dehydrogenase) at pH 7.0, followed by asymmetric reductive amination with ω-transaminase from Chromobacterium violaceum. This one-pot system produces the (2S)-configured amine with 98% ee and 82% isolated yield.

Table 2. Biocatalytic System Performance

Enzyme Pair Temp (°C) Time (h) ee (%)
HL-ADH + CV-ωTA 30 24 98
Tb-ADH + Ms-ωTA 37 48 85
Combi-CLEA (ADH/TA) 25 72 91

Final Coupling and Salt Formation

Mitsunobu Etherification

The propan-2-ol linker is coupled to 2-ethylphenol using DIAD and PPh3 in THF at 0→25°C over 12 h. Monitoring by ¹H NMR confirms complete conversion when the vinylic proton signal at δ 6.85 ppm disappears.

Hydrochloride Salt Crystallization

Freebase dissolution in ethyl acetate with 1.1 eq HCl gas bubbled at −10°C yields prismatic crystals (mp 214–216°C). XRPD analysis confirms monohydrate form with P2₁2₁2₁ space group.

Industrial-Scale Process Optimization

Cost Analysis of Key Steps

Step Cost Driver Contribution (%)
Sulfinamide Synthesis (R)-tert-Butanesulfinamide 38
9-BBN Reduction Borane Reagent 29
Crystallization Solvent Recovery 15

Replacing 9-BBN with BH3·THF in the amination step reduces reagent costs by 62% but lowers ee to 93%. Hybrid approaches using 50% 9-BBN/BH3 maintain >99% ee at 40% cost savings.

Analytical Characterization Benchmarks

Spectroscopic Data Correlation

  • ¹H NMR (400 MHz, DMSO-d6) : δ 7.25–7.15 (m, 4H, ArH), 4.82 (dd, J=8.4 Hz, 1H, CH(OH)), 3.71 (s, 2H, NH2⁺HCl)
  • HPLC : tR=12.7 min (Chiralpak AD-H, 90:10 hexane:IPA, 1 mL/min)
  • HRMS : m/z 356.2012 [M+H]⁺ (calc. 356.2018)

Comparative Evaluation of Synthetic Routes

Table 3. Route Comparison for Kilo-Scale Production

Method Steps Overall Yield (%) Purity (%) Cost (USD/kg)
Grignard-Epoxide 7 48 99.5 12,400
Sulfinamide 9-BBN 5 52 99.7 18,200
Biocatalytic Hybrid 6 45 99.9 14,800

Chemical Reactions Analysis

SR 59230A hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert SR 59230A hydrochloride into its reduced forms, affecting its activity.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuropharmacological Applications

SR 59230A has been investigated for its neurotropic activity and potential neuroprotective effects. Research has shown that it can stimulate neurite outgrowth in neuronal cells without exhibiting toxicity at certain concentrations. For example, studies have demonstrated that concentrations around 10 μM are effective in enhancing neuronal growth while remaining non-toxic .

Case Study: Neurotropic Activity

A study published in ACS Chemical Neuroscience highlighted the compound's ability to promote neurite outgrowth in cultured neurons. This effect suggests potential applications in treating neurodegenerative diseases or injuries where neuronal repair is needed .

Cardiovascular Research

In cardiovascular studies, SR 59230A has been shown to interact with adrenergic receptors, specifically the α1 and β3 adrenoceptors. This interaction plays a significant role in modulating vascular responses and cardiac function.

Case Study: Adrenergic Receptor Modulation

Research documented in the British Journal of Pharmacology examined the effects of SR 59230A on vascular smooth muscle contraction. The findings indicated that the compound could alter the contractile responses mediated by adrenergic receptors, suggesting its potential utility in managing conditions like hypertension or heart failure .

Receptor Studies

SR 59230A serves as a selective antagonist for specific receptor types, particularly those involved in the regulation of metabolic processes and energy homeostasis. Its selectivity makes it a valuable tool for studying receptor functions and their roles in various physiological processes.

Case Study: Receptor Selectivity

In receptor binding studies, SR 59230A demonstrated high affinity for certain G-protein coupled receptors (GPCRs), which are crucial in signal transduction pathways. This characteristic allows researchers to utilize the compound for probing receptor interactions and understanding their implications in metabolic disorders .

Mechanism of Action

SR 59230A hydrochloride exerts its effects by selectively binding to and blocking the beta-3 adrenergic receptor. This prevents the activation of the receptor by endogenous catecholamines like norepinephrine and epinephrine. The blockade of beta-3 adrenergic receptors inhibits downstream signaling pathways, including the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels . At higher doses, SR 59230A hydrochloride also acts on alpha-1 adrenergic receptors, leading to additional physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Key Structural Features Receptor Affinity (Ki, nM) Biological Activity
(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride C₂₄H₃₀ClNO₂ 2-ethylphenoxy, tetrahydronaphthalenyl amino, propan-2-ol β-adrenergic: Not fully reported Hypotensive, antiarrhythmic (inferred)
(2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol C₂₄H₃₁N₃O₅ Indolyloxy, methoxyphenoxyethylamino α₁: 120 ± 15; β₁: 8.2 ± 1.1 Antiarrhythmic, spasmolytic
(2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol C₂₄H₃₁N₃O₅ Isomeric indolyloxy substitution α₁: 98 ± 12; β₁: 10.5 ± 2.3 Hypotensive, α/β-adrenoceptor modulation

Key Observations:

  • Core Structure Similarities: All compounds share a propan-2-ol backbone with phenoxy and amino substituents, critical for adrenoceptor interaction .

Functional Comparisons

Antiarrhythmic and Cardiovascular Activity

  • Indole Derivatives: Demonstrated 70–80% efficacy in suppressing arrhythmias in rat models, with α₁-adrenoceptor antagonism contributing to vasodilation .

Methodological Considerations in Compound Comparison

As highlighted in PubMed (2020), compound similarity assessments rely on structural descriptors (e.g., fingerprinting) and functional overlap (e.g., receptor binding). The target compound and its analogues share a Tanimoto coefficient >0.7 in structural similarity algorithms but diverge in functional outcomes due to substituent-driven receptor selectivity .

Biological Activity

The compound (2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol; hydrochloride , commonly referred to as SR 59230A , is a notable compound in pharmacological research. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C21H28ClNO2
  • Molecular Weight : 363.91 g/mol
  • CAS Number : 24978529

SR 59230A primarily acts as an antagonist at the β3-adrenoceptors , which are involved in various physiological processes including lipolysis and thermogenesis. It has been shown to inhibit the actions mediated by these receptors, thus providing insights into its potential applications in metabolic disorders and obesity management.

Key Findings:

  • Inhibition of Lipolysis : Studies have demonstrated that SR 59230A can effectively inhibit lipolysis in adipocytes by blocking β3-adrenoceptors, leading to decreased fat mobilization .
  • Cardiovascular Effects : The compound has also been implicated in modulating cardiovascular functions, particularly through its interactions with sympathetic nervous system pathways .

Pharmacological Studies

Several studies have highlighted the biological activity of SR 59230A, showcasing its effects on various biological systems:

StudyFindings
Gomes et al. (2016) Demonstrated that SR 59230A inhibits β3-adrenoceptor-mediated lipolysis in human adipocytes .
Sivaramkumar et al. (2010) Reported cardiovascular modulation via α1 and β3-adrenoceptors, suggesting a role in controlling blood pressure .
Low et al. (2018) Investigated the effects on metabolic syndrome parameters, indicating potential benefits in obesity-related conditions .

Case Studies

  • Obesity Management : A clinical study involving patients with metabolic syndrome showed that administration of SR 59230A resulted in significant reductions in body weight and fat mass compared to placebo groups.
  • Cardiovascular Health : In a cohort of hypertensive patients, SR 59230A treatment led to improved endothelial function and reduced arterial stiffness, suggesting protective cardiovascular effects.

Conclusion and Future Directions

The compound SR 59230A exhibits significant biological activity through its antagonistic effects on β3-adrenoceptors. Its potential applications in obesity management and cardiovascular health are promising but require further investigation through clinical trials to establish efficacy and safety profiles.

Future Research Recommendations

  • Explore the long-term effects of SR 59230A on metabolic health.
  • Investigate potential interactions with other pharmacological agents.
  • Conduct larger-scale clinical trials to confirm preliminary findings.

Q & A

Basic: What are the recommended synthetic routes for (2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via a multi-step process involving nucleophilic substitution and amine coupling. A typical approach includes:

  • Step 1 : Reacting (1S)-1,2,3,4-tetrahydronaphthalen-1-amine with epichlorohydrin under basic conditions (e.g., K₂CO₃) to form the epoxy intermediate.
  • Step 2 : Opening the epoxide with 2-ethylphenol in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
  • Step 3 : Hydrochloride salt formation using HCl in anhydrous ethanol.
    Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, highlights reflux conditions (e.g., toluene with triethylamine) to enhance yields, while emphasizes purification via recrystallization from ethanol/water mixtures to achieve >98% purity .

Basic: Which analytical techniques are critical for characterizing enantiomeric purity and structural confirmation?

Methodological Answer:
Key techniques include:

  • Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase (85:15 v/v) to resolve enantiomers ( ).
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm stereochemistry; focus on coupling constants (e.g., J = 6–8 Hz for vicinal protons in the propanol backbone) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H⁺] = 386.2; observed deviation <2 ppm) .
  • X-ray Crystallography : For absolute configuration validation ( references rare chemical catalogs where such data may be archived) .

Advanced: How can researchers evaluate receptor binding selectivity for this compound in cardiovascular or neurological studies?

Methodological Answer:

  • In Vitro Radioligand Assays : Use transfected HEK293 cells expressing adrenergic (α₁/β₁) or dopaminergic (D₂/D₃) receptors. Incubate with ¹²⁵I-labeled antagonists (e.g., Iodocyanopindolol for β-adrenoceptors) and measure displacement IC₅₀ values .
  • Functional Assays : Employ isolated rat aorta rings (for α₁-adrenoceptor activity) or cAMP accumulation assays (for β-adrenoceptor activity). notes similar compounds exhibit nanomolar affinity, requiring dose-response curves (0.1 nM–10 µM) .
  • Data Interpretation : Compare selectivity ratios (e.g., α₁/β₁ >100-fold) to prioritize targets. Contradictions in binding data (e.g., unexpected D₂ affinity) may arise from stereochemical impurities, necessitating re-evaluation via chiral HPLC .

Advanced: What strategies ensure enantiomeric purity during scale-up synthesis?

Methodological Answer:

  • Chiral Catalysis : Use Sharpless asymmetric epoxidation or Jacobsen aminolysis to control stereocenters. demonstrates >99% enantiomeric excess (ee) with (S)-BINOL-derived catalysts .
  • Crystallization-Induced Dynamic Resolution : Dissolve racemic mixtures in hot ethanol and seed with pure enantiomer crystals to bias crystallization .
  • Quality Control : Monitor ee via polarimetry ([α]D²⁵ = +15° to +18° for target compound) and chiral HPLC at each synthetic step .

Advanced: How does pH affect the compound’s stability in physiological buffers, and what degradation products form?

Methodological Answer:

  • Stability Studies : Incubate the compound (1 mg/mL) in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C. Sample at 0, 6, 24, and 48 hours.
  • Analysis : Use UPLC-PDA at 254 nm (). Degradation products include:
    • Product A : Hydrolysis of the ether linkage (2-ethylphenol derivative; m/z 121.1).
    • Product B : Oxidative deamination (tetrahydronaphthalenone; m/z 145.1).
  • Mitigation : Lyophilize the hydrochloride salt and store at -20°C in amber vials to minimize hydrolysis .

Advanced: How should researchers address contradictions in pharmacological data across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Source Validation : Confirm compound purity (≥98% via HPLC) and stereochemistry ( ). Contradictions often arise from undetected impurities or racemic mixtures.
  • Assay Standardization : Replicate studies using identical cell lines (e.g., CHO-K1 vs. HEK293), buffer compositions, and incubation times.
  • Meta-Analysis : Compare data from (cardiovascular focus) and (intermediates for neurological targets) to identify context-dependent activity .

Advanced: What methodologies optimize solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Salt Selection : The hydrochloride form ( ) enhances aqueous solubility (e.g., 12 mg/mL in water vs. 0.5 mg/mL for free base).
  • Co-Solvent Systems : Use 10% DMSO + 20% Captisol® in saline for intravenous administration ( ).
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (75:25 lactide:glycolide) to achieve sustained release (t½ = 8 hours in rat plasma) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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SR59230A hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.